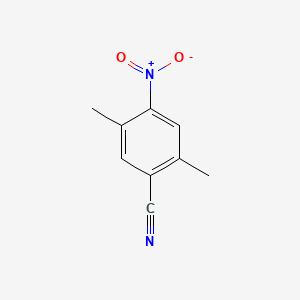

2,5-Dimethyl-4-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHILQDGSFDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224017 | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73713-69-6 | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-4-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 2,5-DIMETHYL-4-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SW7QB5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile

CAS Number: 73713-69-6

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a poly-functionalized aromatic molecule. The presence of a nitrile (-C≡N), a nitro (-NO₂) group, and two methyl (-CH₃) groups on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73713-69-6 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not experimentally determined in available literature | |

| Boiling Point | Not experimentally determined in available literature | |

| Solubility | Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents | Inferred from related compounds |

| Predicted XlogP | 2.2 |

Synthesis of this compound: A Proposed Experimental Protocol

Core Directive: The following protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Reaction Scheme:

References

physicochemical properties of 2,5-Dimethyl-4-nitrobenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-4-nitrobenzonitrile

This guide provides a comprehensive technical overview of the (CAS No. 73713-69-6), a substituted aromatic compound of interest in synthetic chemistry and drug discovery. The narrative is structured to deliver not just data, but also the underlying scientific rationale for its characterization and the practical insights essential for its application in research and development.

Molecular Identity and Structural Elucidation

This compound is a derivative of benzonitrile featuring two methyl groups, a nitro group, and a nitrile group attached to the benzene ring. The strategic placement of these functional groups dictates its electronic properties and reactivity. The electron-donating methyl groups and the strongly electron-withdrawing nitro and nitrile groups create a unique electronic environment within the molecule, making it a valuable intermediate in organic synthesis.[1][2]

The molecular structure is foundational to understanding its properties. The nitrile (-C≡N) and nitro (-NO₂) groups are potent electron-withdrawing groups due to resonance and inductive effects, which significantly influences the molecule's reactivity and polarity.[2] The methyl (-CH₃) groups, in contrast, are weakly electron-donating.

Figure 1: 2D structure of this compound.

Core Physicochemical Properties

A summary of the key computed and known properties of this compound is presented below. These parameters are critical for predicting its behavior in various systems, including its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 73713-69-6 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][5] |

| Monoisotopic Mass | 176.058577502 Da | [3][4] |

| XLogP3 | 2.2 | [3] |

| Topological Polar Surface Area (TPSA) | 69.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Heavy Atom Count | 13 | [3] |

| Complexity | 250 | [3] |

-

XLogP3 : This value of 2.2 suggests moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The balance between hydrophilicity (from the polar nitro and nitrile groups) and lipophilicity (from the aromatic ring and methyl groups) is key to its potential as a drug scaffold.

-

Topological Polar Surface Area (TPSA) : At 69.6 Ų, the TPSA indicates the molecule has significant polar character, primarily contributed by the oxygen and nitrogen atoms of the nitro and nitrile groups. This value is often used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation.

-

¹H NMR : The proton NMR spectrum is expected to be distinct. There would be two singlets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two non-equivalent aromatic protons. Two additional singlets would appear in the aliphatic region (approx. 2.0-2.5 ppm) for the two chemically distinct methyl groups. The exact chemical shifts are influenced by the electronic effects of the adjacent substituents.

-

¹³C NMR : The carbon NMR spectrum would show nine distinct signals: one for the nitrile carbon (approx. 115-120 ppm), six for the aromatic carbons with varied chemical shifts due to the different substituents, and two for the methyl carbons (approx. 15-25 ppm). Data for similar compounds like 4-nitrobenzonitrile confirms the expected ranges for nitrile and aromatic carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

Nitrile (C≡N) stretch : A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹.

-

Nitro (NO₂) stretches : Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

Aromatic C-H stretch : Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretches : Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural analysis. Predicted collision cross-section (CCS) values and m/z for various adducts are available.[4]

-

Molecular Ion Peak (M⁺) : Expected at m/z ≈ 176.058.

-

Key Adducts : Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z ≈ 177.066 and [M+Na]⁺ at m/z ≈ 199.048.[4]

-

Fragmentation : The fragmentation pattern under electron ionization (EI) would likely involve the loss of the nitro group (-NO₂) or parts of it, and potentially the cyano group (-CN), leading to characteristic fragment ions. Analyzing related compounds like 2-Amino-4-methoxy-5-nitrobenzonitrile shows that fragmentation often occurs around the nitro and adjacent functional groups.[7]

Synthesis and Reactivity

Synthetic Pathways

This compound can be synthesized through several established organic chemistry routes. A common approach involves the cyanation of a corresponding halo-aromatic precursor. For instance, the reaction of 4-bromo- or 4-chloro-2,5-dimethylnitrobenzene with a cyanide source like cuprous cyanide (CuCN) is a plausible route.[8] This type of nucleophilic aromatic substitution (Sandmeyer-type reaction) is a standard method for introducing nitrile groups onto an aromatic ring.

Another potential pathway could involve the nitration of 2,5-dimethylbenzonitrile. However, controlling the regioselectivity of the nitration to favor the 4-position would be critical and might require specific reaction conditions.

Chemical Reactivity

The reactivity is governed by its functional groups:

-

Nucleophilic Aromatic Substitution (SₙAr) : The strong electron-withdrawing effect of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack. This makes it a substrate for SₙAr reactions where a nucleophile can displace a suitable leaving group (if one were present on the ring). The reaction of 4-nitrobenzonitrile with methoxide is a well-studied example of this reactivity.[9]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in medicinal chemistry, as the resulting 4-amino-2,5-dimethylbenzonitrile becomes a versatile building block for synthesizing heterocyclic compounds.

-

Hydrolysis of the Nitrile Group : The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively, further expanding its synthetic utility.

Applications in Drug Development

Benzonitrile derivatives are prominent scaffolds in medicinal chemistry.[10] The nitrile group is considered a "pharmacophore" – a molecular feature responsible for a drug's biological activity. It is often used as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor.[11]

-

Kinase Inhibition : Many benzonitrile derivatives have been developed as kinase inhibitors for cancer therapy.[10] The nitrile group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

-

Antiviral and Antibacterial Agents : The benzonitrile scaffold has been explored for developing agents against viruses like Hepatitis C and various bacteria.[10]

-

Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can contribute to a favorable pharmacokinetic profile for drug candidates.[11]

The combination of the nitrile and nitro groups in this compound makes it an interesting starting point for library synthesis. The nitro group can be reduced to an amine, which can then be functionalized, while the nitrile group provides a key interaction point with biological targets.[12]

Experimental Protocols

The following protocols are provided as standardized workflows for characterizing this compound. The causality behind these choices is to ensure data is both accurate and reproducible, a cornerstone of scientific integrity.

Protocol: Determination of Aqueous Solubility

Rationale : The shake-flask method is a gold-standard technique for determining thermodynamic solubility. Using HPLC for quantification provides high sensitivity and specificity, ensuring that only the concentration of the target analyte is measured.

Figure 2: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot and/or filter it through a 0.22 µm syringe filter.

-

Quantification : Prepare a series of standard solutions of the compound in a suitable organic solvent and generate a calibration curve using a validated HPLC-UV method. Dilute the filtered supernatant and analyze it by HPLC to determine the concentration.

-

Calculation : Use the calibration curve to calculate the concentration of the compound in the saturated aqueous solution, which represents its solubility.

Protocol: GC-MS Analysis

Rationale : Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one. It provides both retention time for identification and a mass spectrum for structural confirmation. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, which are useful for library matching.[7]

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup :

-

GC Column : Use a standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector : Set to 250 °C in split mode.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]

-

MS Interface : Set transfer line temperature to 280 °C.

-

-

Data Acquisition :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[7]

-

Mass Range : Scan from m/z 50 to 300.

-

-

Analysis : Inject 1 µL of the sample. Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from the peak apex and compare it to reference libraries or predicted fragmentation patterns.

Safety and Handling

As with any chemical, proper safety precautions are essential. Safety Data Sheets (SDS) for related nitroaromatic compounds indicate that they should be handled with care.[13][14]

-

Hazards : Harmful if swallowed. May cause skin and eye irritation.[3][15] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[14][15]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by available data. It is intended to empower researchers and scientists to utilize this compound effectively and safely in their development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 3,5-Dimethyl-4-nitrobenzonitrile | C9H8N2O2 | CID 13974891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 9. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive overview of the structural information, synthesis, spectroscopic characterization, and chemical reactivity of 2,5-Dimethyl-4-nitrobenzonitrile (CAS No. 73713-69-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights to facilitate its application in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzonitrile core with two methyl groups and a nitro group. This substitution pattern creates a unique electronic environment that dictates its chemical behavior and potential applications as a synthetic intermediate.

Structural and Physical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 73713-69-6 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | [2] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | 342.4°C (calculated) | [3] |

| Flash Point | 160.9°C | [3] |

| Solubility | Slightly soluble in water (predicted) | [4] |

| InChI | InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 | [5] |

| InChIKey | AIJHILQDGSFDQP-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])C)C#N | [5] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 2,5-dimethylbenzonitrile. The two methyl groups on the aromatic ring are activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. This substitution pattern synergistically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile

This protocol is adapted from established methods for the nitration of substituted benzonitriles and aromatic compounds.[6][7]

Materials:

-

2,5-Dimethylbenzonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,5-dimethylbenzonitrile (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The NMR spectra are predicted based on the analysis of similar compounds such as 4-nitrobenzonitrile and 2,5-dimethylbenzonitrile.[8][9]

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C6 position. The deshielding effect of the adjacent nitro group and the cyano group results in a downfield shift.

-

δ ~7.4-7.6 ppm (s, 1H): This singlet is attributed to the aromatic proton at the C3 position. It is expected to be at a slightly higher field compared to the C6 proton due to the ortho- and para-directing effects of the methyl groups.

-

δ ~2.6 ppm (s, 3H): This singlet represents the protons of the methyl group at the C2 position.

-

δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position.

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~150 ppm: Quaternary carbon attached to the nitro group (C4).

-

δ ~140-145 ppm: Quaternary carbons attached to the methyl groups (C2 and C5).

-

δ ~130-135 ppm: Aromatic CH carbons (C3 and C6).

-

δ ~118 ppm: Quaternary carbon of the cyano group (-C≡N).

-

δ ~115 ppm: Quaternary carbon attached to the cyano group (C1).

-

δ ~20-22 ppm: Carbons of the two methyl groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the nitrile and nitro functional groups.[10][11]

-

~2230 cm⁻¹ (strong, sharp): C≡N stretching vibration of the nitrile group.

-

~1530 cm⁻¹ (strong) and ~1350 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching vibrations of the methyl groups.

-

~1600-1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns are anticipated.[5][12]

-

m/z 176: Molecular ion peak [M]⁺.

-

m/z 159: Loss of a hydroxyl radical (•OH) from the nitro group, a common fragmentation pathway for aromatic nitro compounds.

-

m/z 146: Loss of a nitro group (•NO₂).

-

m/z 130: Loss of both a nitro group and a methyl radical.

-

m/z 116: Further fragmentation involving the loss of the cyano group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily governed by its two key functional groups: the nitro group and the nitrile group. This dual functionality makes it a versatile intermediate in organic synthesis.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine group under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 4-amino-2,5-dimethylbenzonitrile, a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic compounds.[13]

Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically with heating.[14][15] This reaction would convert this compound into 2,5-dimethyl-4-nitrobenzoic acid, another useful synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. While the nitro group itself can be a leaving group in some cases, other leaving groups on the ring would be readily displaced by nucleophiles.[16]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Classification:

-

H300: Fatal if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H402: Harmful to aquatic life.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Nitrobenzonitrile | 619-72-7 [chemicalbook.com]

- 5. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

- 11. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 2,5-Dimethyl-4-nitrobenzonitrile, a valuable intermediate in the development of various organic compounds. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the causal relationships behind experimental choices, detailed protocols, and critical safety considerations.

Executive Summary

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the nitration of 2,5-dimethylaniline. This pathway involves the protection of the amine functionality to ensure regioselective nitration at the para-position, followed by deprotection, diazotization of the resulting nitroaniline, and a subsequent Sandmeyer reaction to introduce the nitrile group. This guide will elaborate on an alternative route involving the direct nitration of 2,5-dimethylbenzonitrile and provide a comparative analysis to justify the recommended synthetic strategy.

Strategic Overview: Selecting the Optimal Synthetic Pathway

Two primary synthetic routes were considered for the preparation of this compound.

Route 1: Nitration of 2,5-dimethylaniline followed by Diazotization and Sandmeyer Reaction. This is the recommended and most thoroughly described pathway due to its higher degree of control over regioselectivity, leading to a more predictable and purer final product.

Route 2: Direct Nitration of 2,5-dimethylbenzonitrile. While seemingly more direct, the nitration of a substituted benzonitrile can be complex. The presence of both activating methyl groups and a deactivating, meta-directing cyano group can lead to a mixture of isomers and potential side reactions, complicating purification and reducing the overall yield.

Therefore, this guide will focus on the more robust and reliable three-stage approach outlined in Route 1.

Part 1: The Core Synthesis Pathway

The recommended synthesis of this compound is a three-stage process. Each stage is critical for the successful formation of the target molecule.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,5-Dimethyl-4-nitroaniline

Direct nitration of anilines is often problematic due to the high reactivity of the amino group, which can be easily oxidized by nitric acid, leading to a mixture of by-products.[1] Furthermore, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. To achieve the desired para-nitration, the amino group is first protected by acetylation.

1.1. Protection of the Amino Group: Acetylation of 2,5-Dimethylaniline

The acetylation of 2,5-dimethylaniline to form N-(2,5-dimethylphenyl)acetamide is a crucial first step. This is achieved by reacting 2,5-dimethylaniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to control the nitration reaction and prevent polysubstitution.

Experimental Protocol: Acetylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Sodium Acetate | 82.03 | 8.2 g | 0.10 |

| Water | 18.02 | 500 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 12.12 g (0.10 mol) of 2,5-dimethylaniline in 50 mL of glacial acetic acid.

-

To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

-

After the addition is complete, add a solution of 8.2 g (0.10 mol) of sodium acetate in 50 mL of water.

-

Heat the mixture to reflux for 30 minutes.

-

Pour the hot mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(2,5-dimethylphenyl)acetamide.

1.2. Nitration of N-(2,5-dimethylphenyl)acetamide

The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of by-products.

Experimental Protocol: Nitration

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Quantity |

| N-(2,5-dimethylphenyl)acetamide | 163.22 | - | 16.32 g (0.10 mol) |

| Concentrated Sulfuric Acid | 98.08 | 98% | 40 mL |

| Concentrated Nitric Acid | 63.01 | 70% | 8.0 mL |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.32 g (0.10 mol) of N-(2,5-dimethylphenyl)acetamide in 40 mL of concentrated sulfuric acid, keeping the temperature below 20°C.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of 8.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid from the dropping funnel, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture for an additional hour at 0-5°C.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Collect the precipitated N-(2,5-dimethyl-4-nitrophenyl)acetamide by vacuum filtration and wash thoroughly with cold water.

1.3. Deprotection: Hydrolysis of N-(2,5-dimethyl-4-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 2,5-dimethyl-4-nitroaniline.

Experimental Protocol: Hydrolysis

| Reagent/Material | Concentration | Quantity |

| N-(2,5-dimethyl-4-nitrophenyl)acetamide | - | From previous step |

| Concentrated Sulfuric Acid | 70% | 50 mL |

| Water | - | 100 mL |

| Sodium Hydroxide Solution | 10 M | As needed |

Procedure:

-

Suspend the crude N-(2,5-dimethyl-4-nitrophenyl)acetamide in 50 mL of 70% sulfuric acid in a 250 mL round-bottom flask.

-

Heat the mixture to reflux for 30-45 minutes.

-

Cool the reaction mixture and pour it into 100 mL of cold water.

-

Neutralize the solution by the slow addition of 10 M sodium hydroxide solution until the product precipitates.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 2,5-dimethyl-4-nitroaniline.[2]

Stage 2: Diazotization of 2,5-Dimethyl-4-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) as diazonium salts are unstable and can decompose at higher temperatures.[3][4]

Experimental Protocol: Diazotization

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethyl-4-nitroaniline | 166.18 | 16.62 g | 0.10 |

| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 500 mL beaker, suspend 16.62 g (0.10 mol) of 2,5-dimethyl-4-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and cool the solution to 0°C.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Continue stirring for an additional 30 minutes after the addition is complete. The resulting solution contains the 2,5-dimethyl-4-nitrobenzenediazonium salt and should be used immediately in the next step.

Stage 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of the diazonium group with a variety of nucleophiles, catalyzed by copper(I) salts.[5][6] In this final stage, the 2,5-dimethyl-4-nitrobenzenediazonium salt is treated with copper(I) cyanide to yield the desired this compound.

Experimental Protocol: Sandmeyer Reaction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Copper(I) Cyanide | 89.56 | 10.75 g | 0.12 |

| Sodium Cyanide | 49.01 | 6.0 g | 0.12 |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of copper(I) cyanide by dissolving 10.75 g (0.12 mol) of CuCN and 6.0 g (0.12 mol) of NaCN in 50 mL of water.

-

Warm the solution to 60-70°C.

-

Slowly add the cold diazonium salt solution from the previous step to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, heat the mixture on a steam bath for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with 10% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]

Safety Considerations

Nitration: Nitric acid and sulfuric acid are highly corrosive.[8][9] The nitration reaction is exothermic and requires strict temperature control to prevent runaway reactions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Diazonium Salts: Solid diazonium salts are often explosive and sensitive to heat, friction, and shock.[10][3][4][11][12] Therefore, they are almost always prepared in situ and used immediately in solution at low temperatures. Never attempt to isolate the solid diazonium salt.

Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[13][14] They can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate PPE, including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available. Acidification of cyanide solutions will liberate highly toxic hydrogen cyanide gas.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: A solid, likely crystalline.

-

Melting Point: Determination of the melting point and comparison with literature values.

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets for the two methyl groups and two singlets for the two aromatic protons.

-

13C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbons, the nitrile carbon, and the carbon attached to the nitro group.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration, and strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O₂ = 176.17 g/mol ).[17][18]

Alternative Synthetic Route: A Critical Evaluation

The direct nitration of 2,5-dimethylbenzonitrile presents an alternative, albeit more challenging, synthetic route. The two methyl groups are ortho-, para-directing and activating, while the cyano group is meta-directing and deactivating. This can lead to a complex mixture of nitrated products, including 2,5-dimethyl-3-nitrobenzonitrile, 2,5-dimethyl-6-nitrobenzonitrile, and the desired this compound. Separating these isomers can be difficult due to their similar physical properties, leading to lower yields of the desired product. Therefore, the more controlled, multi-step synthesis starting from 2,5-dimethylaniline is the preferred method for obtaining a pure sample of this compound.

Conclusion

This in-depth technical guide has detailed a reliable and well-established synthetic pathway for the preparation of this compound. By following the outlined procedures for protection, nitration, deprotection, diazotization, and the Sandmeyer reaction, researchers can effectively synthesize this valuable chemical intermediate. Adherence to the stringent safety protocols described is paramount for the safe execution of this synthesis. The provided characterization methods will ensure the identity and purity of the final product, making it suitable for further applications in research and development.

References

- 1. books.rsc.org [books.rsc.org]

- 2. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diazonium compound - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. nj.gov [nj.gov]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 18. Benzonitrile, 4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile

This guide provides a comprehensive technical overview of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic nitrile of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity

IUPAC Name: this compound

Synonyms: Benzonitrile, 2,5-dimethyl-4-nitro-

Molecular Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol

CAS Number: 73713-69-6

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 73713-69-6 | --INVALID-LINK--[1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro and cyano functionalities onto a dimethylbenzene scaffold. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. Two plausible and commonly employed strategies are the nitration of a pre-existing benzonitrile and the Sandmeyer reaction of a corresponding aniline.

Pathway A: Electrophilic Nitration of 2,5-Dimethylbenzonitrile

This approach involves the direct nitration of 2,5-dimethylbenzonitrile. The methyl groups are ortho, para-directing activators, while the cyano group is a meta-directing deactivator. The directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.

A schematic representation of the nitration of 2,5-dimethylbenzonitrile.

Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile

This protocol is a generalized procedure based on standard nitration reactions of aromatic compounds.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,5-dimethylbenzonitrile (1.0 eq) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Pathway B: Sandmeyer Cyanation of 2,5-Dimethyl-4-nitroaniline

The Sandmeyer reaction provides a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[3][4][5] This pathway begins with the readily available 2,5-dimethyl-4-nitroaniline.

A schematic of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction of 2,5-Dimethyl-4-nitroaniline

This protocol is a generalized procedure based on the classical Sandmeyer reaction.[6][7]

-

Diazotization:

-

Suspend 2,5-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Spectroscopic and Physicochemical Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets for the aromatic protons, and two singlets for the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and cyano groups. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the nine carbon atoms. The quaternary carbons (ipso-carbons) attached to the cyano, nitro, and methyl groups will have distinct chemical shifts. The aromatic CH carbons will also show characteristic signals. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively), and C-H stretches of the aromatic ring and methyl groups. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns would likely involve the loss of NO₂, CN, and methyl groups. |

Potential Applications in Drug Development and Research

While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs—a substituted benzonitrile core and a nitroaromatic system—are prevalent in many biologically active molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.

Role as a Synthetic Intermediate

The primary utility of this compound in a research and development setting is likely as a versatile chemical building block. The presence of three distinct functional groups (nitrile, nitro, and methyl) on the aromatic ring allows for a variety of subsequent chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up a vast array of synthetic possibilities for the construction of more complex heterocyclic systems, such as quinazolines, which are known to possess diverse pharmacological activities, including kinase inhibition.[11]

-

Modification of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further handles for molecular elaboration.

-

Reactions at the Methyl Groups: The methyl groups can potentially be functionalized, for example, through free-radical halogenation, to introduce additional points of diversity.

Potential synthetic transformations of this compound.

Exploration of Biological Activity

Given the established roles of nitroaromatic and benzonitrile compounds in medicinal chemistry, this compound itself, or its derivatives, could be investigated for a range of biological activities:

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive activation by microbial nitroreductases.[12][13][14][15]

-

Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding pocket of the enzyme.[16][17][18][19]

-

Cytotoxic Agents: Certain nitro-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.[20][21][22][23]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic potential of this compound against a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture media. Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 24-72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a multifaceted aromatic compound with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure allows for predictable reactivity, enabling the strategic design and synthesis of novel molecules with potentially valuable biological activities. Further investigation into its specific properties and applications is warranted to fully exploit its synthetic utility.

References

- 1. echemi.com [echemi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. PubChemLite - 2,5-dimethylbenzonitrile (C9H9N) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]

- 14. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 23. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]

characterization of 2,5-Dimethyl-4-nitrobenzonitrile

An In-Depth Technical Guide to the Characterization of 2,5-Dimethyl-4-nitrobenzonitrile

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry. As a trifunctional molecule, featuring a nitrile, a nitro group, and a substituted benzene ring, it serves as a versatile building block for the synthesis of more complex molecules in drug discovery, materials science, and agrochemicals. The precise arrangement of its functional groups—the electron-withdrawing nitrile and nitro groups combined with the electron-donating methyl groups—creates a unique electronic and steric profile that warrants a detailed characterization protocol.

This guide provides a comprehensive framework for the synthesis, purification, and analytical . It is designed for researchers and scientists in chemical development, offering not just procedural steps but also the underlying scientific rationale, ensuring that the characterization process is robust, reproducible, and self-validating.

Physicochemical and Computed Properties

A foundational step in characterizing any chemical entity is to tabulate its known physical and computed properties. While experimental data for this compound is not extensively reported in public literature, its identity can be established through its structural and computed attributes.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 73713-69-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [3][4] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Exact Mass | 176.058577502 Da | [4] |

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3 | 2.2 | [4] |

| Topological Polar Surface Area | 69.6 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Complexity | 250 | [4] |

Below is the chemical structure of the target compound, which forms the basis for all subsequent analytical predictions and interpretations.

Caption: Structure of this compound.

Proposed Synthesis and Purification

A logical and field-proven approach to synthesizing this compound involves the nitration of the readily available precursor, 2,5-dimethylbenzonitrile. The directing effects of the substituents are key to this strategy. The nitrile group is a meta-director, while the two methyl groups are ortho-, para-directors. The C4 position is para to the C1-methyl group and ortho to the C5-methyl group, making it sterically accessible and electronically activated for electrophilic nitration.

Experimental Protocol: Synthesis

Principle: Electrophilic aromatic substitution using a nitrating mixture (a combination of nitric acid and sulfuric acid) introduces a nitro group at the C4 position of 2,5-dimethylbenzonitrile. The concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzonitrile (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C.

Experimental Protocol: Purification

Principle: Recrystallization is used to purify the crude solid. The choice of solvent is paramount; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain soluble or insoluble at all temperatures. A mixture of ethanol and water is often effective for moderately polar compounds like this.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve a small amount of the crude product in a minimum amount of hot ethanol.

-

Recrystallization: Add hot water dropwise until the solution becomes slightly turbid (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Purity Assessment (Self-Validation): The purity of the final product should be confirmed by measuring its melting point (a sharp melting range indicates high purity) and re-running a TLC, which should show a single, well-defined spot.

References

A Technical Guide to the Spectral Analysis of 2,5-Dimethyl-4-nitrobenzonitrile

Introduction

2,5-Dimethyl-4-nitrobenzonitrile is a substituted aromatic compound of interest in various fields of chemical research, including materials science and as an intermediate in the synthesis of more complex molecules. The precise elucidation of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural characterization of organic molecules. This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework grounded in fundamental principles and comparative data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral properties of substituted nitroaromatic compounds.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with its distinct functional groups—a nitrile (-C≡N), a nitro (-NO₂), and two methyl (-CH₃) groups on a benzene ring—gives rise to a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating character of the methyl groups, creates a distinct electronic environment that will be reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Singlet | 1H | H-3 | Deshielded due to the ortho nitro group. |

| ~ 7.5 - 7.9 | Singlet | 1H | H-6 | Influenced by the ortho nitrile and meta nitro group. |

| ~ 2.6 | Singlet | 3H | C5-CH₃ | Benzylic protons, slightly deshielded. |

| ~ 2.5 | Singlet | 3H | C2-CH₃ | Benzylic protons, slightly deshielded. |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The two aromatic protons (H-3 and H-6) are in different chemical environments and are not expected to show spin-spin coupling to each other, resulting in two singlets. The proton at the C-3 position is anticipated to be the most downfield (higher ppm) due to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The proton at C-6 will also be downfield in the aromatic region, influenced by the nitrile and nitro groups.

-

Methyl Protons: The two methyl groups are also in distinct environments. Their signals are expected to appear as sharp singlets in the upfield region typical for benzylic protons (around 2.0-3.0 ppm)[1][2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-4 | Attached to the nitro group, significantly deshielded. |

| ~ 140 | C-2 | Attached to a methyl group and adjacent to the nitrile. |

| ~ 138 | C-5 | Attached to a methyl group and adjacent to the nitro group. |

| ~ 135 | C-6 | Aromatic CH, influenced by adjacent nitrile group. |

| ~ 125 | C-3 | Aromatic CH, influenced by adjacent nitro group. |

| ~ 118 | C-1 | Attached to the nitrile group. |

| ~ 116 | -C≡N | Nitrile carbon, characteristic chemical shift. |

| ~ 20 | C2-CH₃ | Methyl carbon. |

| ~ 19 | C5-CH₃ | Methyl carbon. |

Underlying Principles of ¹³C Chemical Shifts:

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

-

Aromatic Carbons: Carbons directly bonded to the electron-withdrawing nitro group (C-4) will be the most deshielded and appear at the highest chemical shift among the ring carbons[3][4]. The other substituted (C-1, C-2, C-5) and unsubstituted (C-3, C-6) aromatic carbons will have distinct signals in the typical aromatic region of 120-150 ppm[1][5].

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to resonate in the range of 115-125 ppm[6].

-

Methyl Carbons: The sp³-hybridized methyl carbons will be the most shielded and appear at the lowest chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of this compound will be characterized by the distinct absorption bands of its functional groups.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 2230 - 2210 | Medium | -C≡N | Stretching |

| ~ 1530 - 1500 | Strong | -NO₂ | Asymmetric Stretching |

| ~ 1350 - 1330 | Strong | -NO₂ | Symmetric Stretching |

| ~ 3100 - 3000 | Weak | C-H (aromatic) | Stretching |

| ~ 2980 - 2850 | Weak-Medium | C-H (methyl) | Stretching |

| ~ 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Stretching |

Interpretation of Vibrational Modes:

The presence of strong absorption bands for the nitrile and nitro groups provides a clear diagnostic fingerprint for this molecule.

-

Nitrile Group: The C≡N triple bond stretch is a very characteristic and sharp absorption in the 2260-2210 cm⁻¹ region.

-

Nitro Group: Aromatic nitro compounds consistently show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.

-

Aromatic and Aliphatic C-H: The spectrum will also feature weaker absorptions for the aromatic and methyl C-H stretching vibrations.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| Predicted m/z | Ion | Fragmentation Pathway |

| 176 | [M]⁺• | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - NO]⁺• | Loss of nitric oxide |

| 130 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 116 | [M - NO₂ - CH₃ + H]⁺ | Complex rearrangement |

Fragmentation Pathways and Rationale:

Under electron ionization, this compound will form a molecular ion ([M]⁺•) with a predicted m/z of 176, corresponding to its molecular weight. The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group constituents.

-

Loss of NO and NO₂: The expulsion of nitric oxide (NO, 30 u) and nitrogen dioxide (NO₂, 46 u) are common fragmentation pathways for nitroaromatic compounds[7][8].

-

Loss of Methyl Group: The loss of a methyl radical (CH₃, 15 u) to form a stable benzylic cation is also a probable fragmentation pathway.

Illustrative Fragmentation Workflow:

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Dimethyl-4-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic molecule with significant potential in materials science and drug development. As a molecule featuring both strong electron-withdrawing groups (nitro, -NO₂; cyano, -CN) and electron-donating groups (methyl, -CH₃), it exhibits a pronounced intramolecular charge transfer (ICT) character. This document synthesizes theoretical principles with established experimental protocols to offer researchers and drug development professionals a thorough understanding of its electronic structure, spectroscopic signatures, and electrochemical behavior. We will explore computational modeling via Density Functional Theory (DFT), detail spectroscopic characterization through UV-Vis and Infrared (IR) spectroscopy, and examine redox characteristics using Cyclic Voltammetry (CV). The causality behind experimental design and the integration of these techniques for a holistic electronic profile are emphasized throughout.

Introduction: The Architectural Basis for Unique Electronic Behavior

This compound (C₉H₈N₂O₂) is an aromatic compound whose electronic landscape is dictated by the strategic placement of its functional groups on the benzene ring. The nitrile (-C≡N) and nitro (-NO₂) groups are powerful electron-withdrawing moieties, creating a region of low electron density (δ+) on the aromatic system.[1] Conversely, the two methyl (-CH₃) groups are weak electron-donating groups, pushing electron density into the ring. This "push-pull" architecture is the cornerstone of its electronic properties, suggesting a significant dipole moment and the potential for strong intramolecular charge transfer upon electronic excitation. Understanding these properties is crucial for applications where molecular polarity, redox activity, and light-matter interactions are paramount, such as in the design of optoelectronic materials, sensors, or novel pharmaceutical intermediates.[1][2]

Theoretical Framework: Computational Insights into Molecular Orbitals

Before empirical validation, a robust theoretical understanding of a molecule's electronic structure is invaluable. Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries and electronic properties with high accuracy.[3][4]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] For this compound, we can predict the following:

-

HOMO: The electron density of the HOMO is expected to be localized primarily on the more electron-rich part of the molecule—the dimethyl-substituted benzene ring.

-

LUMO: The LUMO's electron density will be concentrated on the electron-withdrawing nitro and cyano groups.

This spatial separation of the frontier orbitals is the hallmark of a push-pull system and is directly responsible for the intramolecular charge transfer (ICT) character of the molecule's first major electronic transition (HOMO → LUMO).[5]

The HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO (the band gap) is a key indicator of molecular stability and the energy required for electronic excitation.[6][7] A smaller gap generally correlates with higher chemical reactivity and a red-shift (bathochromic shift) in the molecule's absorption spectrum.[8] Given the strong push-pull nature of this compound, a relatively small HOMO-LUMO gap is anticipated compared to unsubstituted benzonitrile, indicating that it will absorb light at longer wavelengths.

Caption: A typical DFT workflow for calculating molecular electronic properties.

Experimental Characterization: Probing the Electronic Landscape

Theoretical predictions must be validated through empirical measurement. A multi-technique approach combining spectroscopy and electrochemistry provides a comprehensive picture of the molecule's electronic properties.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy directly probes the electronic transitions within a molecule. The absorption of photons promotes electrons from lower to higher energy orbitals.

-

Expected Spectral Features: this compound is expected to exhibit a strong absorption band in the UV or near-visible region, corresponding to the HOMO-LUMO transition (a π→π* transition with significant ICT character). The presence of the nitro group can also give rise to a weaker n→π* transition at a longer wavelength.[9]

-

Solvatochromism: The ICT nature of the primary absorption band makes it highly sensitive to solvent polarity.[10][11] As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift.[11] This phenomenon, known as positive solvatochromism, is a key experimental indicator of a molecule's push-pull characteristics.[12]

Caption: Energy diagram illustrating the HOMO-LUMO gap and ICT.

Infrared (IR) Spectroscopy